molecular formula C11H15NO3 B13173587 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13173587
M. Wt: 209.24 g/mol
InChI Key: AITHHHLRFFLFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a piperidine ring that has a hydroxymethyl group attached to it. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 2-furancarboxaldehyde with 2-(hydroxymethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to its combination of a furan ring and a piperidine ring with a hydroxymethyl group. This structure provides distinct reactivity and potential biological activities that are not observed in simpler compounds .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[2-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c13-7-9-3-1-2-6-12(9)11-5-4-10(8-14)15-11/h4-5,8-9,13H,1-3,6-7H2

InChI Key

AITHHHLRFFLFEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=C(O2)C=O

Origin of Product

United States

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